6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine is a chemical compound with a complex structure that includes a purine core substituted with chlorine, fluorine, and methyl groups
Vorbereitungsmethoden
The synthesis of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the purine core, followed by the introduction of the chloro, fluoro, and methyl substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylamine can be compared with other similar compounds, such as:
6-Chloro-9H-purine: Lacks the fluorophenyl and methyl substituents, making it less complex.
8-(3-Fluorophenyl)-9H-purine: Lacks the chloro and methyl substituents.
9-Methyl-9H-purine: Lacks the chloro and fluorophenyl substituents. The uniqueness of this compound lies in its specific combination of substituents, which can confer unique properties and applications.
Eigenschaften
Molekularformel |
C12H9ClFN5 |
---|---|
Molekulargewicht |
277.68 g/mol |
IUPAC-Name |
6-chloro-8-(3-fluorophenyl)-9-methylpurin-2-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19-10(6-3-2-4-7(14)5-6)16-8-9(13)17-12(15)18-11(8)19/h2-5H,1H3,(H2,15,17,18) |
InChI-Schlüssel |
HDTKYUNBZZNTQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=NC(=N2)N)Cl)N=C1C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.